molecular formula C11H12Cl2N2 B13842915 Lofexidine-d4Hydrochloride

Lofexidine-d4Hydrochloride

Cat. No.: B13842915
M. Wt: 247.15 g/mol
InChI Key: CZGIWEABEALYSI-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lofexidine-d4Hydrochloride involves several steps. One common method includes the reaction of ethyl 2-(2,6-dichlorophenoxy)propanoate with ethylenediamine in the presence of aluminum isopropoxide in toluene under an inert atmosphere. The mixture is heated to 105°C and then cooled. Hydrogen chloride gas in isopropyl alcohol is added to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Lofexidine-d4Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

Lofexidine-d4Hydrochloride exerts its effects by acting as a potent alpha2-adrenergic receptor agonist. It reduces the release of norepinephrine and decreases sympathetic tone, which helps alleviate the symptoms of opioid withdrawal. The compound binds to alpha-2A and alpha-2C adrenoreceptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lofexidine-d4Hydrochloride is unique due to its deuterated form, which provides enhanced stability and distinct isotopic labeling. This makes it particularly valuable in scientific research for precise analytical studies and pharmacokinetic investigations .

Properties

Molecular Formula

C11H12Cl2N2

Molecular Weight

247.15 g/mol

IUPAC Name

4,4,5,5-tetradeuterio-2-[1-(2,6-dichlorophenyl)ethyl]-1H-imidazole

InChI

InChI=1S/C11H12Cl2N2/c1-7(11-14-5-6-15-11)10-8(12)3-2-4-9(10)13/h2-4,7H,5-6H2,1H3,(H,14,15)/i5D2,6D2

InChI Key

CZGIWEABEALYSI-NZLXMSDQSA-N

Isomeric SMILES

[2H]C1(C(N=C(N1)C(C)C2=C(C=CC=C2Cl)Cl)([2H])[2H])[2H]

Canonical SMILES

CC(C1=C(C=CC=C1Cl)Cl)C2=NCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.